Methyl 4-(2,4-dimethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate
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Overview
Description
Methyl 4-(2,4-dimethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is a complex heterocyclic compound. Its structure combines elements from both benzimidazole and pyrimidine, making it intriguing for various applications. Let’s explore further!
Preparation Methods
The synthesis of this compound typically involves the condensation of ortho-phenylenediamines with benzaldehydes. Here’s a simplified synthetic route:
Starting Materials: Ortho-phenylenediamine and benzaldehyde.
Reaction: React the starting materials using sodium metabisulfite as an oxidation agent in a solvent mixture under mild conditions.
Isolation: The resulting mixture yields twenty-three compounds of benzimidazoles, which can be easily separated using hexane and water for washing.
Characterization: Confirm the structure of the obtained compounds using techniques like FTIR, NMR, and HRMS.
Chemical Reactions Analysis
Reactivity: Methyl 4-(2,4-dimethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate can undergo various reactions, including oxidation, reduction, and substitution.
Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example
Major Products: These reactions yield derivatives with modified substituents on the benzimidazole and pyrimidine moieties.
Scientific Research Applications
Anticancer Activity: Some benzimidazole derivatives exhibit promising anticancer properties. Researchers have found that the presence of a methyl group at the 5 (6)-position on the benzimidazole scaffold enhances anticancer activity. Electron-donating groups (e.g., OH, OMe) also contribute positively.
Antimicrobial Potential: While not specific to this exact compound, benzimidazole derivatives have demonstrated antimicrobial effects against bacteria and fungi
Mechanism of Action
Targets: Investigate the molecular targets affected by this compound. It may interact with cellular proteins, enzymes, or signaling pathways.
Pathways: Explore how it modulates cellular processes, such as cell cycle regulation, apoptosis, or DNA repair.
Comparison with Similar Compounds
Uniqueness: Highlight what sets this compound apart from other benzimidazole-based molecules.
Similar Compounds: Mention related compounds, such as osimertinib, navelbine, and vinblastine, which share the benzimidazole skeleton and are used in cancer treatment.
Properties
Molecular Formula |
C21H21N3O4 |
---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
methyl 4-(2,4-dimethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate |
InChI |
InChI=1S/C21H21N3O4/c1-12-18(20(25)28-4)19(14-10-9-13(26-2)11-17(14)27-3)24-16-8-6-5-7-15(16)23-21(24)22-12/h5-11,19H,1-4H3,(H,22,23) |
InChI Key |
BNLHOKZNZSOFJM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=C(C=C(C=C4)OC)OC)C(=O)OC |
Origin of Product |
United States |
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